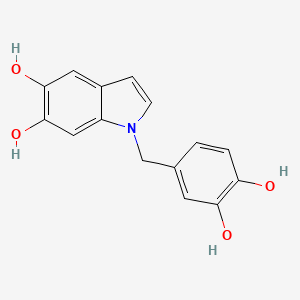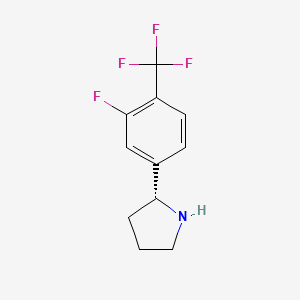
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a methoxy group linked to a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzaldehyde: The tetrazole derivative is then reacted with 3-chloro-4-hydroxybenzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.
作用机制
The mechanism of action of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes or receptors . The chloro and methoxy groups can also modulate the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-(1H-Tetrazol-5-yl)benzaldehyde: Similar structure but lacks the chloro and methoxy groups.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the tetrazole ring.
Uniqueness
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the tetrazole ring and the chloro and methoxy substituents
属性
分子式 |
C10H9ClN4O2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC 名称 |
3-chloro-4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C10H9ClN4O2/c1-15-10(12-13-14-15)6-17-9-3-2-7(5-16)4-8(9)11/h2-5H,6H2,1H3 |
InChI 键 |
PLNFERFXURXIST-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)COC2=C(C=C(C=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
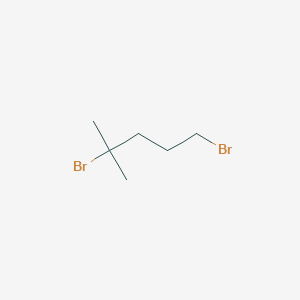

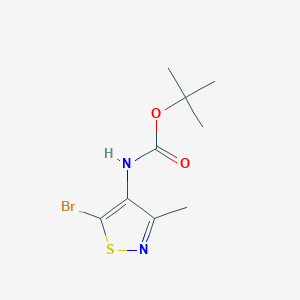
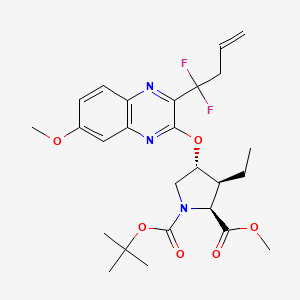
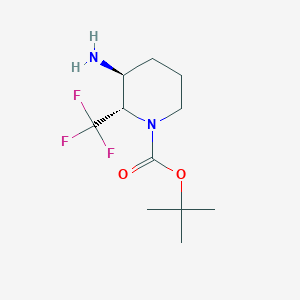
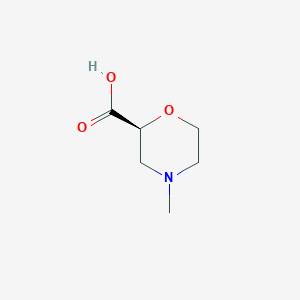
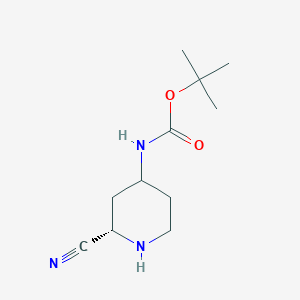
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
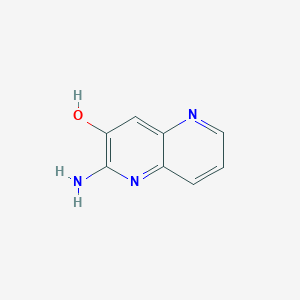
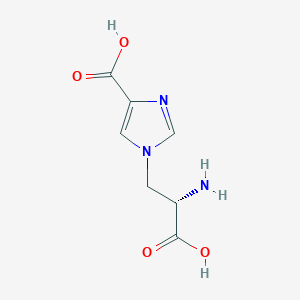
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
